1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one
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Overview
Description
1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is a complex organic compound that features a pyrrolo[1,2-c]pyrimidine core with phenyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of a thiophene-2-carbonyl compound with a pyrrolo[1,2-c]pyrimidine derivative under controlled conditions. The reaction may require catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in solvents like chlorobenzene .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl and thiophene derivatives.
Scientific Research Applications
1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks and exhibit anti-inflammatory and anesthetic properties.
Pyrrolo[1,2-c]pyrimidine derivatives: Compounds like pyrazolo[3,4-d]pyrimidine, which are known for their kinase inhibitory activity.
Uniqueness: 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is unique due to its combination of a pyrrolo[1,2-c]pyrimidine core with phenyl and thiophene substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
646062-71-7 |
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Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[3-phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C20H14N2O2S/c1-13(23)15-10-18(20(24)19-8-5-9-25-19)22-12-21-16(11-17(15)22)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
BPWGGUYZPQWMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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